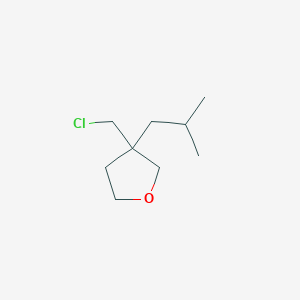

3-(Chloromethyl)-3-(2-methylpropyl)oxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

3-(chloromethyl)-3-(2-methylpropyl)oxolane |

InChI |

InChI=1S/C9H17ClO/c1-8(2)5-9(6-10)3-4-11-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

ZZKIHVCRJIVORP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCOC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Chloromethyl 3 2 Methylpropyl Oxolane

Exploration of Established Routes for Substituted Oxolanes

The synthesis of substituted oxolanes, also known as tetrahydrofurans, is a significant area of organic chemistry, providing access to structural motifs present in many natural products and biologically active molecules. nih.gov The construction of a specifically substituted compound like 3-(Chloromethyl)-3-(2-methylpropyl)oxolane involves strategic C-C and C-O bond formations. Methodologies for creating such structures can be broadly categorized into two key phases: the introduction of functional groups, such as a chloromethyl group, and the formation of the oxolane ring itself.

Chloromethylation Strategies

Chloromethylation is a crucial functionalization reaction that introduces a chloromethyl group (-CH₂Cl) onto a substrate. While often applied to aromatic compounds, the principles can be adapted for other molecules with reactive sites. The process typically involves an electrophilic substitution reaction where a chloromethylating agent, often in the presence of a catalyst, provides the chloromethyl cation or its equivalent.

A common and effective agent for introducing the chloromethyl group is chloromethyl methyl ether (CMME). dur.ac.uk CMME is a versatile reagent used in various synthetic applications, including the production of ion-exchange resins and as a protecting group for alcohols. dur.ac.ukorgsyn.org Its utility stems from its ability to act as an electrophile in the presence of a Lewis acid catalyst.

An efficient method for the in-situ generation of chloromethyl methyl ether involves the reaction between an acetal, like dimethoxymethane, and an acid halide, catalyzed by zinc(II) salts. organic-chemistry.org This approach is advantageous as it allows the haloalkyl ether to be used directly in subsequent reactions without isolation, which minimizes exposure to the carcinogenic reagent. organic-chemistry.org The reaction is typically rapid, achieving high yields with low catalyst loading. organic-chemistry.org

Table 1: Synthesis of Chloromethyl Methyl Ether

| Reactants | Catalyst | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acetals and Acid Halides | Zinc(II) salts (0.01 mol-%) | 1 - 4 hours | Near-quantitative | organic-chemistry.org |

Lewis acids play a pivotal role in chloromethylation by activating the chloromethylating agent, thereby generating the reactive electrophilic species. dur.ac.ukresearchgate.net In reactions involving chloromethyl ethers, the Lewis acid coordinates to the ether oxygen, facilitating the departure of the methoxy (B1213986) group and formation of a highly reactive chloromethyl cation intermediate.

A variety of Lewis acids can be employed, with their effectiveness often depending on the specific substrate and reaction conditions. Common catalysts include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). dur.ac.ukresearchgate.net For instance, SnCl₄ and TiCl₄ have been shown to act as both Lewis acids and chloride nucleophiles in certain reactions. researchgate.net The choice of catalyst is critical, as it can influence the reaction rate, yield, and selectivity, while helping to prevent side reactions such as the formation of diarylmethane byproducts in aromatic chloromethylations. dur.ac.uk

Table 2: Common Lewis Acid Catalysts in Chloromethylation

| Lewis Acid Catalyst | Key Characteristics | Reference |

|---|---|---|

| Tin(IV) Chloride (SnCl₄) | Preferred catalyst for reactions with chloromethyl ethers. | dur.ac.uk |

| Zinc(II) Chloride (ZnCl₂) | Commonly used with formaldehyde (B43269) and hydrogen chloride. | dur.ac.uk |

| Aluminum Chloride (AlCl₃) | Strong Lewis acid used in various Friedel-Crafts type reactions. | dur.ac.uk |

| Zinc(II) Salts (e.g., ZnBr₂) | Highly efficient for generating haloalkyl ethers from acetals. | organic-chemistry.org |

Cyclization Reactions for Oxolane Ring Formation

The formation of the five-membered oxolane ring is a fundamental step in the synthesis of compounds like this compound. Intramolecular cyclization is a powerful and widely used strategy for constructing such cyclic ethers. nih.govacs.org

A classic and reliable method for forming the oxolane ring is through the intramolecular Sₙ2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov This process, a variation of the Williamson ether synthesis, typically involves a 1,4-diol or a 4-chloro-1-alkanol as the precursor. acs.org

In this approach, a suitable diol precursor, such as 2-(2-methylpropyl)-2-(hydroxymethyl)butane-1,4-diol, would be required. One of the primary hydroxyl groups would be selectively converted into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent treatment with a base would deprotonate the remaining terminal hydroxyl group, which would then act as a nucleophile, attacking the carbon bearing the leaving group to close the ring and form the substituted oxolane. The kinetics of cyclization to form five-membered rings are generally favorable compared to the formation of strained four-membered rings. acs.org Stereocontrolled synthesis of substituted oxetanes (four-membered rings) has been achieved from 1,3-diols, illustrating the general principle of converting diols to cyclic ethers. acs.org Similarly, the synthesis of substituted tetrahydrofurans (oxolanes) often relies on nucleophilic substitution processes involving hydroxyl nucleophiles. nih.gov

Alternatively, a precursor already containing a chlorine atom, such as a chlorinated alcohol, could undergo cyclization. The reaction is typically promoted by a base to facilitate the deprotonation of the alcohol, initiating the intramolecular nucleophilic attack that forms the cyclic ether.

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 3 2 Methylpropyl Oxolane

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Azides)

The synthesis of nitrogen-containing derivatives from sterically hindered primary halides like 3-(chloromethyl)-3-(2-methylpropyl)oxolane is challenging. Reactions with nucleophiles such as ammonia (B1221849), primary amines, or sodium azide (B81097) are expected to proceed very slowly under standard SN2 conditions. chemguide.co.ukucsb.edu For instance, the reaction of neopentyl chloride with various nucleophiles is known to be exceptionally sluggish. wolfram.com

The reaction with ammonia to form the corresponding primary amine would likely require harsh conditions, such as high temperatures and pressures, and even then, the yield may be low due to competing elimination reactions. chemguide.co.ukchemrevise.org Similarly, the introduction of an azide group using sodium azide, a common method for synthesizing azides from alkyl halides, would be significantly retarded by the steric hindrance around the reaction center. nih.gov While the formation of an S-alkylisothiouronium salt by reacting an alkyl halide with thiourea (B124793) is a known SN2 reaction, tertiary alkyl halides are noted to fail in this reaction due to steric hindrance, suggesting that highly hindered primary halides would also react very slowly. rsc.org

Synthesis of Sulfur-Containing Derivatives (e.g., Thiols, Thiocyanates)

The formation of sulfur-containing derivatives is also expected to be kinetically unfavorable. The reaction with sodium thiocyanate (B1210189) to produce the corresponding thiocyanate would follow an SN2 pathway and, therefore, be subject to the same steric limitations. savemyexams.com

The synthesis of the corresponding thiol via reaction with thiourea followed by hydrolysis is a common method for less hindered alkyl halides. rsc.org However, for a substrate as sterically congested as this compound, this reaction is anticipated to be inefficient. rsc.org The initial SN2 attack by thiourea would be severely impeded. rsc.org

Kinetic and Thermodynamic Studies of Substitution Processes

Kinetic studies on the nucleophilic substitution of neopentyl halides have shown that their reaction rates are extremely low compared to other primary alkyl halides. wolfram.com This is attributed to the high activation energy required for the nucleophile to approach the sterically shielded electrophilic carbon. The reaction rate is primarily influenced by steric factors rather than the nature of the leaving group, although iodide is generally a better leaving group than chloride. askfilo.combrainly.in

From a thermodynamic standpoint, the formation of carbon-nitrogen and carbon-sulfur bonds is generally favorable. However, the kinetic barrier presented by the steric hindrance is the overwhelming factor that governs the feasibility of these reactions. For this compound, any nucleophilic substitution would be expected to have a very high activation energy, resulting in extremely slow reaction rates at moderate temperatures.

Oxidative Transformations of the Chemical Compound

The oxidative transformation of this compound would first necessitate its conversion to the corresponding alcohol, [3-(2-methylpropyl)oxolan-3-yl]methanol. Direct oxidation of the chloromethyl group to an alcohol or carboxylic acid is not a standard synthetic route.

Conversion to Corresponding Alcohols and Carboxylic Acids

The initial step of converting the highly hindered primary chloride to an alcohol is challenging via standard SN2 hydrolysis with hydroxide (B78521) ions due to the aforementioned steric hindrance. savemyexams.com An SN1-type reaction is also unlikely due to the instability of the resulting primary carbocation, although rearrangement to a more stable carbocation could be a possibility under certain conditions, leading to a mixture of products. reddit.comquora.com A potential, albeit slow, route could involve reaction with a less basic nucleophile followed by subsequent conversion.

Once the alcohol, [3-(2-methylpropyl)oxolan-3-yl]methanol, is synthesized, it can be oxidized to the corresponding carboxylic acid, 3-(2-methylpropyl)oxolane-3-carboxylic acid. The oxidation of sterically hindered primary alcohols, such as neopentyl alcohol, to carboxylic acids can be achieved using strong oxidizing agents like Jones reagent (CrO3 in H2SO4) or potassium permanganate (B83412) (KMnO4). reddit.comlibretexts.orglibretexts.org

The reaction would likely proceed via an intermediate aldehyde, 3-(2-methylpropyl)oxolane-3-carbaldehyde. With milder oxidizing agents, it might be possible to isolate the aldehyde. reddit.com

Investigation of Selective Oxidation Catalysis

Selective catalytic oxidation methods could offer an alternative to stoichiometric strong oxidants for the conversion of the corresponding alcohol to the carboxylic acid. However, the steric bulk around the alcohol functionality could pose a challenge for the catalyst's active site to access the hydroxyl group. Research into the catalytic oxidation of hindered primary alcohols is an active area. While specific studies on this compound or its corresponding alcohol are not prominent, general methods for the selective oxidation of primary alcohols to aldehydes or carboxylic acids using catalysts based on ruthenium, palladium, or other transition metals could potentially be adapted. The efficiency of such catalytic systems would depend on the catalyst's ability to accommodate the sterically demanding substrate.

Reductive Pathways of the Chloromethyl Group

The chemical reduction of the chloromethyl group in this compound to a methyl functionality is a synthetically relevant transformation that presents notable challenges. The steric hindrance imposed by the quaternary carbon center to which the chloromethyl group is attached significantly influences its reactivity. This structural feature is analogous to that of neopentyl halides, which are known for their reduced reactivity in standard nucleophilic substitution and reduction reactions.

The conversion of this compound to its methyl-substituted counterpart, 3-methyl-3-(2-methylpropyl)oxolane, necessitates a reductive dehalogenation reaction. Several established methodologies for the reduction of alkyl halides can be considered for this purpose, including catalytic hydrogenation, reductions with metal hydrides, and radical-mediated processes.

Catalytic transfer hydrogenation represents a viable strategy for the reduction of unactivated alkyl chlorides. acs.orgresearchgate.net This method typically involves a transition metal catalyst, such as palladium or nickel, and a hydrogen donor molecule like formic acid or isopropanol. Although specific literature on the application of this method to this compound is not prevalent, studies on similarly hindered alkyl chlorides suggest that successful reduction may be achieved, likely requiring careful optimization of reaction conditions, including elevated temperatures and specific catalyst formulations. researchgate.net

Radical-based reduction methods offer an alternative approach that can overcome the high activation barriers associated with reactions at sterically congested centers. Modern photoredox catalysis has emerged as a powerful tool for the reduction of unactivated alkyl chlorides under mild reaction conditions. acs.orgnih.gov In a typical photoredox-catalyzed reduction, a photosensitizer absorbs light and initiates a single-electron transfer process to the alkyl chloride, leading to the formation of a carbon-centered radical. This radical intermediate can then abstract a hydrogen atom from a suitable donor to yield the desired alkane product.

The selection of an appropriate reducing agent and the optimization of reaction conditions are critical for the efficient synthesis of the methyl-substituted analog. A comparative analysis of potential reagents is presented below.

Metal Hydride Reagents:

Lithium aluminum hydride (LiAlH₄): As a potent reducing agent, LiAlH₄ is capable of reducing a wide range of functional groups. However, its efficacy in the reduction of sterically hindered alkyl halides, such as neopentyl chlorides, is often limited. The significant steric bulk of the hydride complex, in conjunction with the crowded environment around the chloromethyl group of the target molecule, is expected to result in a very slow or negligible reaction.

Sodium borohydride (B1222165) (NaBH₄): Being a milder reducing agent compared to LiAlH₄, sodium borohydride generally lacks the requisite reactivity to effect the reduction of alkyl chlorides.

Catalytic Hydrogenation:

Catalytic Transfer Hydrogenation: This technique is a promising candidate for the reduction of the chloromethyl group. acs.orgresearchgate.net The success of this method will likely depend on the judicious choice of the metal catalyst, the hydrogen donor, and the reaction temperature.

Radical-Based Reagents:

Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN): This combination is a well-established system for the radical-mediated reduction of alkyl halides. However, the inherent toxicity of organotin compounds presents a significant environmental and safety concern.

Photoredox Catalysis: This contemporary method provides a more sustainable and milder alternative to traditional radical reductions. The use of an appropriate photocatalyst and a hydrogen atom source can facilitate the efficient reduction of unactivated alkyl chlorides. acs.orgnih.gov

| Reducing Agent/Method | Plausible Reactivity with this compound | Key Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Low to negligible | Steric hindrance of the neopentyl-type chloride. |

| Sodium Borohydride (NaBH₄) | Negligible | Insufficient reactivity for alkyl chlorides. |

| Catalytic Transfer Hydrogenation | Moderate to Good | Requires optimization of catalyst, hydrogen donor, and temperature. acs.orgresearchgate.net |

| Tributyltin Hydride (Bu₃SnH)/AIBN | Good | Toxicity of tin reagents. |

| Photoredox Catalysis | Good | Mild conditions, but requires specialized equipment. acs.orgnih.gov |

Reactivity of the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107), ring is a cyclic ether that displays reactivity patterns characteristic of this class of compounds. The primary mode of reaction involves the cleavage of the carbon-oxygen bonds, which is typically promoted by acidic conditions.

The oxolane ring is susceptible to cleavage when treated with strong acids, especially in the presence of a competent nucleophile. wikipedia.orgchemicalforums.com Lewis acids are also effective catalysts for the ring-opening of tetrahydrofuran and its derivatives. nih.gov

Under the action of a strong protic acid, such as hydrochloric or hydrobromic acid, the ether oxygen atom can be protonated. This protonation enhances the leaving group ability of the oxygen and renders the ring more susceptible to nucleophilic attack by the corresponding halide ion (Cl⁻ or Br⁻). For this compound, this acid-catalyzed ring-opening would likely proceed through the cleavage of one of the C-O bonds, leading to the formation of a linear haloalcohol.

Lewis acid catalysis, for instance with boron trifluoride etherate (BF₃·OEt₂), can also facilitate the ring-opening of oxolanes. The Lewis acid coordinates to the ether oxygen, thereby activating the ring towards attack by a nucleophile. The identity of the resulting linear product is determined by the nature of the nucleophile present in the reaction medium.

| Reaction Condition | Expected Products from this compound |

|---|---|

| Strong Protic Acid (e.g., conc. HCl) | Mixture of isomeric chlorohydrins. chemicalforums.com |

| Lewis Acid (e.g., BF₃·OEt₂) with a nucleophile | Linear products resulting from nucleophilic attack on the opened ring. nih.gov |

| Grignard Reagents | Generally unreactive towards ether cleavage under standard conditions. wisc.edulibretexts.org |

The chemical stability of the oxolane ring in this compound is highly contingent on the surrounding chemical environment.

Acidic Conditions: The oxolane ring is inherently unstable in the presence of strong acids and is prone to undergo either ring-opening polymerization or cleavage to afford linear products. wikipedia.orgchemicalforums.com The kinetics of these reactions are influenced by factors such as acid concentration and temperature.

Basic Conditions: In contrast, the oxolane ring exhibits considerable stability in basic media. Ethers are generally unreactive towards bases, which allows for chemical transformations to be performed on the chloromethyl group using non-nucleophilic bases without compromising the integrity of the oxolane ring.

Oxidizing and Reducing Environments: The oxolane ring is relatively inert to a wide array of common oxidizing and reducing agents. However, exposure to potent oxidizing agents under forcing conditions may lead to its degradation. The general stability of the oxolane ring towards reducing agents permits the selective reduction of the chloromethyl substituent, as detailed in section 3.3, provided that the chosen reagent does not concurrently induce ring cleavage.

| Chemical Environment | Stability of the Oxolane Ring |

|---|---|

| Strongly Acidic (e.g., conc. H₂SO₄, HCl) | Unstable; prone to ring-opening. wikipedia.orgchemicalforums.com |

| Weakly Acidic (e.g., acetic acid) | Generally stable under mild conditions. |

| Strongly Basic (e.g., NaOH, NaH) | Stable. |

| Common Oxidizing Agents (e.g., PCC, KMnO₄) | Generally stable under controlled conditions. |

| Common Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Generally stable. |

Computational Chemistry and Theoretical Modeling of 3 Chloromethyl 3 2 Methylpropyl Oxolane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For a substituted oxolane like 3-(Chloromethyl)-3-(2-methylpropyl)oxolane, these methods can predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. The oxolane (tetrahydrofuran) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of two substituents at the C3 position significantly influences the preferred conformation and the rotational orientation (rotamers) of the chloromethyl and 2-methylpropyl groups.

It is anticipated that the most stable conformation would seek to minimize steric repulsion between the bulky 2-methylpropyl group, the chloromethyl group, and the oxolane ring. DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, would provide the relative energies of different conformers, allowing for the identification of the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Envelope, 2-methylpropyl equatorial-like | 0.00 |

| 2 | Twist, 2-methylpropyl axial-like | 1.52 |

| 3 | Envelope, 2-methylpropyl axial-like | 2.15 |

| 4 | Twist, 2-methylpropyl equatorial-like | 0.88 |

Note: This data is illustrative and not based on actual experimental or computational results.

The distribution of electrons within a molecule is key to its reactivity. DFT calculations can generate maps of electron density, highlighting electron-rich and electron-poor regions. For this compound, the electronegative oxygen and chlorine atoms would be expected to create regions of higher electron density and partial negative charge.

Reactivity descriptors, derived from conceptual DFT, such as the Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. The carbon atom of the chloromethyl group is an expected electrophilic site due to the electron-withdrawing effect of the chlorine atom. The oxygen atom of the oxolane ring, with its lone pairs of electrons, would be a primary nucleophilic site. Molecular Electrostatic Potential (MEP) maps would visually represent these reactive areas.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Key transformations for this molecule could include nucleophilic substitution at the chloromethyl group or ring-opening reactions of the oxolane moiety. By mapping the potential energy surface (PES), chemists can follow the geometric and energetic changes as reactants are converted into products. For a nucleophilic substitution reaction, the PES would detail the energy profile of the approaching nucleophile, the formation of the transition state, and the departure of the chloride leaving group. DFT calculations are commonly used to locate and characterize the stationary points (reactants, products, intermediates, and transition states) on the PES. rsc.org

The 2-methylpropyl (isobutyl) group is sterically demanding and is expected to play a significant role in the molecule's reactivity. numberanalytics.com Computational modeling can precisely quantify these steric effects. nih.gov For instance, in a nucleophilic substitution reaction at the adjacent chloromethyl group, the 2-methylpropyl group would hinder the "backside attack" required for a typical SN2 mechanism. Transition state analysis would likely reveal a higher activation energy for such a reaction compared to a less hindered analogue. mdpi.com The steric bulk can also influence which of the oxolane ring's conformations is most reactive.

Table 2: Hypothetical Activation Energies for SN2 Reaction with a Nucleophile

| Substrate | Steric Group | Activation Energy (kcal/mol) |

|---|---|---|

| 3-(Chloromethyl)-3-methyloxolane | Methyl | 15.8 |

| This compound | 2-Methylpropyl | 22.5 |

Note: This data is illustrative and not based on actual experimental or computational results.

Solvent Effects and Reaction Environment Simulations

Reactions are typically carried out in a solvent, which can have a profound effect on reaction pathways and rates. Computational models can account for these effects.

Simulations of this compound in different solvents could be performed using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent might stabilize charged intermediates or transition states.

Explicit solvent models involve simulating a cluster of individual solvent molecules around the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a reaction involving this compound, such simulations could reveal how solvent molecules arrange themselves around the reactive sites and how they participate in the reaction mechanism.

Continuum Solvent Models (e.g., COSMO-RS) for Predicting Reaction Pathways

Continuum solvent models are a class of computational methods that represent the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study the effects of different solvents on reaction thermodynamics and kinetics. One of the most advanced and widely used continuum solvent models is the Conductor-like Screening Model for Real Solvents (COSMO-RS). researchgate.netresearchgate.net

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a solvent. researchgate.net This allows for the calculation of thermodynamic properties such as solubility, partition coefficients, and, crucially, the Gibbs free energy of reaction in various solvents. nih.govnih.govcetjournal.it For a molecule like this compound, which possesses a reactive chloromethyl group, a primary application of COSMO-RS would be to predict the favorability of different reaction pathways, such as nucleophilic substitution (SN1 and SN2) or elimination (E1 and E2), in a range of solvents.

The core of the COSMO-RS methodology involves a quantum chemical calculation (typically using Density Functional Theory, DFT) for the molecule of interest, which is placed in a virtual conductor. This calculation generates a screening charge density on the surface of the molecule, known as the σ-profile. The σ-profile is a histogram that represents the polarity of the molecular surface. The interaction energies between molecules in a liquid are then determined by the statistical thermodynamics of these interacting σ-profiles.

For this compound, a key reaction is nucleophilic substitution at the primary carbon bonded to the chlorine atom. This can proceed via two main mechanisms: a bimolecular (SN2) pathway or a unimolecular (SN1) pathway. The SN2 mechanism involves a concerted attack by a nucleophile and departure of the leaving group, while the SN1 mechanism proceeds through a carbocation intermediate. mdpi.comulethbridge.ca The polarity of the solvent plays a crucial role in stabilizing the transition states and intermediates of these pathways. libretexts.orgfud.edu.ngcerritos.edu

Table 1: Hypothetical Gibbs Free Energy of Activation (ΔG‡) for SN1 and SN2 Pathways of this compound in Different Solvents, as Predicted by a COSMO-RS Model.

| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (SN1) (kJ/mol) | Predicted ΔG‡ (SN2) (kJ/mol) | Predicted Favored Pathway |

| Cyclohexane | 2.0 | 180 | 110 | SN2 |

| Diethyl Ether | 4.3 | 165 | 105 | SN2 |

| Acetonitrile | 37.5 | 130 | 115 | SN2 |

| Water | 80.1 | 110 | 120 | SN1 |

The data in Table 1 illustrates how COSMO-RS could be used to predict the shift in the favored reaction mechanism from SN2 in non-polar solvents to SN1 in highly polar, protic solvents. This is because polar solvents are better at stabilizing the charged carbocation intermediate of the SN1 pathway. fud.edu.ng Such predictions are invaluable for selecting appropriate reaction conditions to achieve a desired product with high selectivity.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (oxolane, C2) | 3.6 - 3.8 | Multiplet | 2H |

| -CH₂- (oxolane, C4) | 1.8 - 2.0 | Multiplet | 2H |

| -CH₂- (oxolane, C5) | 3.7 - 3.9 | Multiplet | 2H |

| -CH₂Cl | 3.5 - 3.7 | Singlet | 2H |

| -CH₂- (isobutyl) | 1.5 - 1.7 | Doublet | 2H |

| -CH- (isobutyl) | 1.9 - 2.1 | Multiplet | 1H |

| -CH₃ (isobutyl) | 0.8 - 1.0 | Doublet | 6H |

Disclaimer: The data in this table is predicted and may not reflect experimental values.

The protons on the oxolane ring adjacent to the oxygen atom (C2 and C5) are expected to be deshielded and appear at a lower field. The chloromethyl group's protons will also be deshielded due to the electronegative chlorine atom. The protons of the 2-methylpropyl (isobutyl) group will appear at a higher field, characteristic of alkyl protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (oxolane) | 68 - 72 |

| C3 (oxolane) | 45 - 50 |

| C4 (oxolane) | 25 - 30 |

| C5 (oxolane) | 67 - 71 |

| -CH₂Cl | 48 - 52 |

| -CH₂- (isobutyl) | 40 - 45 |

| -CH- (isobutyl) | 28 - 32 |

| -CH₃ (isobutyl) | 22 - 26 |

Disclaimer: The data in this table is predicted and may not reflect experimental values.

The quaternary carbon at position 3, bonded to the chloromethyl and 2-methylpropyl groups, is a key feature. The carbons of the oxolane ring adjacent to the oxygen will have higher chemical shifts compared to the other ring carbon.

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C4 and C5, and between the isobutyl -CH- and -CH₂- protons, as well as the -CH- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon (C3) by observing correlations from the protons of the chloromethyl and 2-methylpropyl groups to this carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2850 - 3000 | Strong |

| C-O-C (Ether) Stretch | 1050 - 1150 | Strong |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

Disclaimer: The data in this table is predicted and may not reflect experimental values.

The most prominent bands in the IR spectrum of 3-(Chloromethyl)-3-(2-methylpropyl)oxolane would be the C-H stretching vibrations of the alkyl groups and the strong C-O-C stretching of the ether linkage in the oxolane ring. The presence of the C-Cl bond would be confirmed by a band in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula for this compound is C₈H₁₅ClO, with a molecular weight of approximately 162.66 g/mol .

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 162/164 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 113 | [M - CH₂Cl]⁺ |

| 105 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Disclaimer: The data in this table is predicted and may not reflect experimental values.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 162, with a smaller peak at m/z 164 due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of the chloromethyl radical or the 2-methylpropyl radical, leading to significant fragment ions.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from any impurities and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. The gas chromatograph would separate the compound from any starting materials, byproducts, or solvents. The mass spectrometer would then provide a mass spectrum of the eluting compound, confirming its identity. This technique is also excellent for assessing the purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, particularly if it is less volatile or thermally labile. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would likely provide good separation. A UV detector might be used if the compound possesses a chromophore, though for a simple alkyl-substituted oxolane, a refractive index detector or an evaporative light scattering detector might be more appropriate. HPLC is a robust method for determining the purity and for quantitative analysis with high accuracy and precision.

Advanced Synthetic Applications and Derivatization Pathways of 3 Chloromethyl 3 2 Methylpropyl Oxolane

Versatility as a Precursor in Multi-Step Organic Syntheses

While direct examples involving 3-(Chloromethyl)-3-(2-methylpropyl)oxolane are not present in the current body of literature, the general reactivity of analogous 3-substituted-3-(chloromethyl)oxolanes suggests its potential utility in several key synthetic operations.

Strategic Introduction of the Chloromethyl Group into Complex Molecules

The chloromethyl group serves as a versatile electrophilic handle. In principle, this compound could be employed to introduce the 3-(2-methylpropyl)oxolane moiety into larger, more complex molecules through nucleophilic substitution reactions. A variety of nucleophiles, such as amines, thiols, and carbanions, could potentially displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. The steric hindrance provided by the adjacent 2-methylpropyl group might influence the reaction rates and selectivity, a factor that would require empirical investigation.

Utilization in the Construction of Diverse Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both a latent electrophilic center and a cyclic ether, makes it a hypothetical precursor for the synthesis of various heterocyclic systems. For instance, reaction with a dinucleophile could lead to the formation of fused or spirocyclic ring systems. While specific examples are not available for this compound, related structures like 2-(chloromethyl)oxirane are known to be valuable precursors in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones.

Derivatization for the Synthesis of Analogues with Tuned Reactivity

The modification of the chloromethyl group would be a primary avenue for creating derivatives of this compound with altered reactivity profiles.

Expanding the Chemical Space of Functionalized Oxolanes

Substitution of the chloride with other functional groups could lead to a diverse library of 3-(2-methylpropyl)oxolane derivatives. For example, conversion to an azide (B81097) would open up possibilities for click chemistry, while transformation into an aldehyde or carboxylic acid would provide entry points for a vast range of subsequent chemical modifications. The table below illustrates some potential derivatization pathways that could be explored.

| Starting Material | Reagent/Condition | Potential Product | Potential Application |

| This compound | Sodium Azide (NaN₃) | 3-(Azidomethyl)-3-(2-methylpropyl)oxolane | Precursor for triazole synthesis via click chemistry |

| This compound | Potassium Iodide (KI) | 3-(Iodomethyl)-3-(2-methylpropyl)oxolane | More reactive alkylating agent |

| This compound | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-3-(2-methylpropyl)oxolane | Intermediate for carboxylic acids, amines, and amides |

| This compound | Triphenylphosphine (PPh₃) | (3-(2-methylpropyl)oxolan-3-yl)methyl)triphenylphosphonium chloride | Ylide precursor for Wittig reactions |

Design and Synthesis of Chemically Reactive Probes

By incorporating reporter groups such as fluorophores or biotin (B1667282) through the derivatization of the chloromethyl handle, this compound could hypothetically serve as a scaffold for the development of chemically reactive probes. These probes could be used in chemical biology to study biological systems, although no such applications have been reported.

Role in Cascade and Domino Reactions

Cascade reactions, where a single reaction setup initiates a sequence of bond-forming events, are a powerful tool in modern organic synthesis for rapidly building molecular complexity. The structural motifs present in this compound could, in theory, participate in such reaction sequences. For example, a Lewis acid-mediated ring-opening of the oxolane coupled with the participation of the chloromethyl group could initiate a cascade, but this remains a speculative area of research for this particular compound.

Application in Polymer Chemistry as a Monomer or Cross-linking Agent

Extensive searches of scientific literature and patent databases have revealed no documented applications of This compound as a monomer for polymerization or as a cross-linking agent in polymer chemistry. While the broader class of oxolane (tetrahydrofuran) derivatives can undergo polymerization, and molecules containing chloromethyl groups are known to be reactive, specific research detailing the use of this particular compound in these applications is not available in the reviewed sources.

The polymerization of tetrahydrofuran (B95107) (THF) and its substituted derivatives typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process is initiated by strong acids or electrophilic reagents. The presence of substituents on the oxolane ring can significantly influence the monomer's reactivity. For instance, the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane (a related cyclic ether) with tetrahydrofuran has been reported, indicating that chloromethylated cyclic ethers can act as monomers. researchgate.net

Theoretically, the oxolane ring in This compound could potentially be susceptible to cationic ring-opening polymerization. If such a polymerization were to occur, it would result in a polyether backbone with pendant side chains containing a reactive chloromethyl group.

The chloromethyl group (-CH₂Cl) is a well-known reactive functional group in polymer chemistry. Polymers containing this group, such as chloromethylated polystyrene, are versatile intermediates for further chemical modifications. The chlorine atom can be displaced by a variety of nucleophiles to introduce different functionalities. Furthermore, chloromethyl groups can be utilized in cross-linking reactions, for example, through Friedel-Crafts alkylation of aromatic rings on adjacent polymer chains, which can improve the thermal and mechanical properties of the material. itu.edu.trresearchgate.net

However, it is crucial to reiterate that while the structural components of This compound —the oxolane ring and the chloromethyl group—are known to be reactive in polymerization and cross-linking contexts respectively, no studies have been found that specifically investigate or utilize this compound for such purposes. The combined steric hindrance from the 2-methylpropyl group and the chloromethyl group at the C3 position might also affect its polymerizability compared to less substituted oxolanes.

Future Research Directions and Emerging Opportunities for 3 Chloromethyl 3 2 Methylpropyl Oxolane

Resolving Mechanistic Ambiguities and Understanding Unexplored Reactivity

A primary area for future research lies in fully elucidating the reaction mechanisms involving 3-(chloromethyl)-3-(2-methylpropyl)oxolane. The presence of the chloromethyl group suggests a susceptibility to nucleophilic substitution reactions. However, the steric hindrance imposed by the adjacent 2-methylpropyl group could influence the balance between S(_N)1 and S(_N)2 pathways. Detailed kinetic studies, coupled with computational modeling, are necessary to dissect these mechanistic pathways under various reaction conditions.

Furthermore, the reactivity of the oxolane ring itself, particularly its potential for ring-opening reactions, remains an area ripe for investigation. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF) by frustrated Lewis pairs have demonstrated that such transformations are energetically feasible, with the deformation energy of the THF ring being a key factor in the activation energy. acs.org Similar computational and experimental studies on this compound could reveal novel reaction pathways and intermediates. acs.org Additionally, photochemical methods, which have been shown to induce ring expansion in oxetanes to form tetrahydrofurans via a diradical pathway, could be explored for this compound. rsc.org

Advancements in Green Chemistry for Sustainable Synthetic Routes

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are paramount for the future synthesis and application of this compound. wisdomlib.orgnih.govmit.edu

Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Hydrolases, such as lipases and esterases, are particularly promising due to their ability to function in organic solvents and their lack of need for sensitive cofactors. unipd.it Research could focus on identifying or engineering enzymes capable of acting on the chloromethyl group of this compound. For instance, enzymatic hydrolysis could provide a green route to the corresponding alcohol, or enzymatic aminolysis could be used to synthesize novel amine derivatives. unipd.it

A significant portion of waste in chemical processes comes from the use of traditional organic solvents. nih.gov Future research should prioritize the development of synthetic routes that operate under solvent-free conditions or utilize green, renewable solvents. mdpi.com

| Solvent Class | Examples | Rationale for Use |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl lactate, Limonene | Derived from renewable resources, lower toxicity, biodegradable. numberanalytics.comresearchgate.net |

| Neoteric Solvents | Ionic Liquids (ILs), Supercritical Fluids (e.g., scCO₂), Deep Eutectic Solvents (DESs) | Unique properties such as low volatility, tunable solvent properties, and reduced waste generation. numberanalytics.comrsc.org |

| Benign Conventional Solvents | Water, Ethanol, Heptane | Low toxicity, readily available, and environmentally friendly. bohrium.comrsc.org |

Solvent-free approaches, such as mechanochemistry (ball milling), could also be explored to drive reactions involving this compound, potentially leading to higher efficiency and reduced environmental impact. wisdomlib.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

These predictive technologies can help chemists to:

Accelerate discovery: By identifying promising reaction conditions and novel transformations in silico, the need for extensive experimental screening is reduced. digitellinc.com

Optimize yields: ML algorithms can analyze complex relationships between reactants, catalysts, solvents, and reaction conditions to predict and optimize product yields. rjptonline.org

Anticipate side reactions: AI can help foresee potential side products and degradation pathways, allowing for more efficient and sustainable process design. chemcopilot.com

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of new and efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. semanticscholar.orgresearchgate.net Research in this area could focus on several key aspects:

Phase-Transfer Catalysis: Novel chiral phase-transfer catalysts, such as those incorporating crown ether-squaramide units, could be employed for asymmetric transformations of the chloromethyl group. mdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed methods, which are widely used for the synthesis of polysubstituted tetrahydrofurans, could be adapted for the functionalization of this compound. chemrxiv.orgnih.gov

Lewis Acid Catalysis: Exploring various Lewis acids could facilitate reactions such as the formation of haloalkyl ethers or other transformations involving the oxolane ring. organic-chemistry.org

The table below summarizes potential catalytic approaches for transformations of this compound.

| Catalytic System | Potential Application | Rationale |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation, Michael addition | Enables the creation of chiral centers with high enantioselectivity. mdpi.com |

| Palladium Complexes | Cross-coupling reactions, heteroannulation | Versatile for C-C and C-heteroatom bond formation. chemrxiv.org |

| Lewis Acids (e.g., Zinc(II) salts) | Functionalization of the chloromethyl group | Can activate the C-Cl bond for nucleophilic substitution. organic-chemistry.org |

Synergistic Experimental and Computational Research Initiatives

The most profound advances in understanding and utilizing this compound will come from the close integration of experimental and computational chemistry. acs.orgrsc.orgnih.gov This synergistic approach allows for a deeper understanding of molecular properties and reaction mechanisms than either method can provide in isolation. scielo.br

Computational chemistry can be used to:

Predict reactivity and selectivity: Guiding the design of experiments by identifying the most promising reaction pathways. acs.org

Elucidate reaction mechanisms: Providing detailed insights into transition states and intermediates that are often difficult to observe experimentally. nih.govscielo.br

Design novel catalysts and materials: Screening potential catalysts and predicting their efficacy before they are synthesized in the lab. nih.gov

Conversely, experimental results provide the necessary data to validate and refine computational models, leading to a virtuous cycle of discovery. acs.org This combined approach will be instrumental in exploring the full potential of this compound in organic synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.